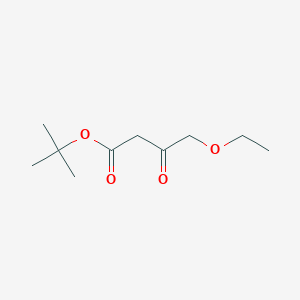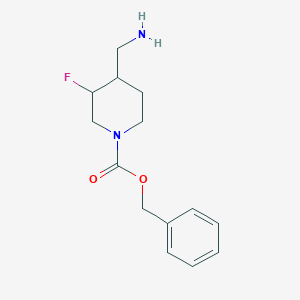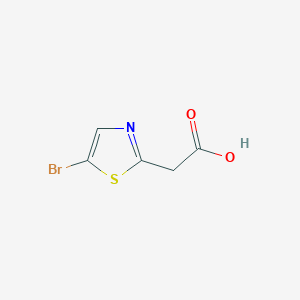
2-(5-Bromothiazol-2-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromothiazol-2-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The bromine atom at the 5-position of the thiazole ring and the acetic acid moiety make this compound unique and interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiazol-2-yl)acetic acid typically involves the bromination of thiazole derivatives. One common method is the bromination of 2-thiazolylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2-(5-Bromothiazol-2-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromothiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or alkoxides in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-(5-substituted-thiazol-2-yl)acetic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromothiazol-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antiviral research.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromothiazol-2-yl)acetic acid in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and acetic acid moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chlorothiazol-2-yl)acetic acid
- 2-(5-Methylthiazol-2-yl)acetic acid
- 2-(5-Phenylthiazol-2-yl)acetic acid
Comparison
2-(5-Bromothiazol-2-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, methyl, and phenyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C5H4BrNO2S |
|---|---|
Peso molecular |
222.06 g/mol |
Nombre IUPAC |
2-(5-bromo-1,3-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-3-2-7-4(10-3)1-5(8)9/h2H,1H2,(H,8,9) |
Clave InChI |
HWPHGGQHKXGLTP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)

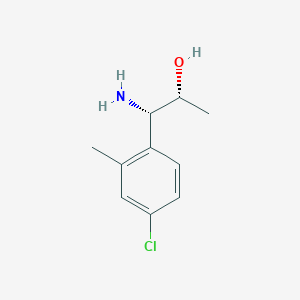
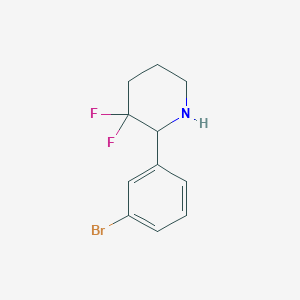

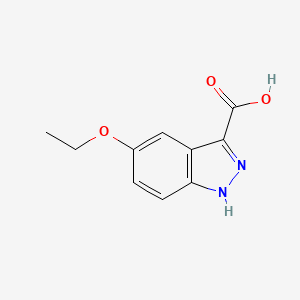
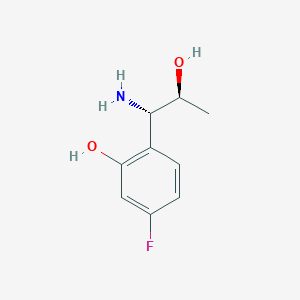
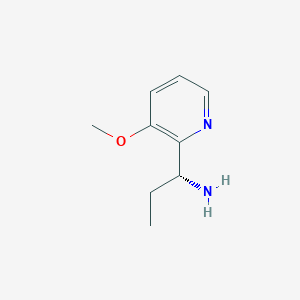

![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
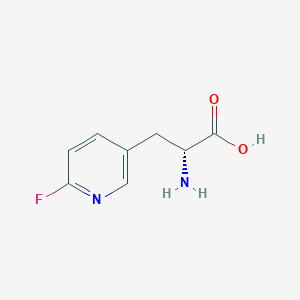
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
